3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester is a chemical compound with a complex structure that includes a quinoline ring, a carboxylic acid group, and an ethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of 4-hydroxyquinolin-2(1H)-ones with 2-(1-methyl-2-oxo-butylidene)-malonic acid diethyl ester or 3-hydroxy-2-phenylbut-2-enoic acid ethyl ester in the presence of DMSO and ammonium acetate . This reaction yields the desired quinolinecarboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolinecarboxylic acid: This compound shares a similar quinoline structure but lacks the ethyl ester group.
3-Hydroxy-2-methyl-4-quinolinecarboxylic acid: Similar in structure but with a methyl group instead of a phenyl group.
Ethyl 4-hydroxy-2-quinolinecarboxylate: Another ester derivative of quinolinecarboxylic acid.
Uniqueness
3-Quinolinecarboxylic acid, 4-hydroxy-6-methyl-2-phenyl-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
93663-70-8 |
---|---|
Molekularformel |
C19H17NO3 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
ethyl 6-methyl-4-oxo-2-phenyl-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-23-19(22)16-17(13-7-5-4-6-8-13)20-15-10-9-12(2)11-14(15)18(16)21/h4-11H,3H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
XQNCNNSVKCCNPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC2=C(C1=O)C=C(C=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.